![molecular formula C5H13NOS B2932704 (Butan-2-yl)(imino)methyl-lambda6-sulfanone CAS No. 2059955-23-4](/img/structure/B2932704.png)
(Butan-2-yl)(imino)methyl-lambda6-sulfanone
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Overview
Description
“(Butan-2-yl)(imino)methyl-lambda6-sulfanone” is a chemical compound with the CAS Number: 2059955-23-4 . Its molecular weight is 135.23 and the molecular formula is C5H13NOS . The IUPAC name for this compound is S-methylbutane-2-sulfinamide .
Molecular Structure Analysis
The InChI code for “(Butan-2-yl)(imino)methyl-lambda6-sulfanone” is 1S/C5H13NOS/c1-4-5(2)8(3,6)7/h4H2,1-3H3,(H2,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Corrosion Inhibition
Schiff bases, including compounds structurally related to "(Butan-2-yl)(imino)methyl-lambda^6-sulfanone," have been investigated for their efficacy in corrosion inhibition, particularly for mild steel in acidic media. These compounds exhibit significant decreases in corrosion rates through adsorption on the metal surface, following Langmuir adsorption isotherm, and act as mixed inhibitors affecting both cathodic and anodic corrosion currents. Their thermodynamic and adsorption parameters have been extensively studied, indicating their potential as effective corrosion inhibitors in industrial applications (Behpour et al., 2009).
Catalytic Activities
The position of the sulfur atom in certain ligands, similar in function to "(Butan-2-yl)(imino)methyl-lambda^6-sulfanone," affects the catalytic activity of cobalt(II) complexes in ethylene oligomerization to α-olefins. This research highlights the importance of the electronic influence of sulfur-containing ligands on catalytic performance, offering insights into the design of more efficient catalysts for polymer production (Bianchini et al., 2007).
Antimicrobial Activity
Compounds structurally related to "(Butan-2-yl)(imino)methyl-lambda^6-sulfanone" have been synthesized and evaluated for their antimicrobial activity. These include complexes with cobalt(II), nickel(II), and copper(II), which have shown promising in vitro activity against common fungi and bacteria, suggesting potential applications in the development of new antimicrobial agents (Hanna & Moawad, 2001).
Organic Synthesis and Medicinal Chemistry
The structural motif of "(Butan-2-yl)(imino)methyl-lambda^6-sulfanone" finds relevance in the synthesis of novel organic compounds, including iminothiazolidinone-sulfonamide hybrids, which have been identified as potent inhibitors of carbonic anhydrase II and IX. These enzymes are targets for the treatment of various diseases, highlighting the compound's significance in medicinal chemistry (Mahmood et al., 2018).
Safety and Hazards
The safety information available indicates that “(Butan-2-yl)(imino)methyl-lambda6-sulfanone” has the following hazard statements: H227, H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H227 indicates that the compound is combustible, while H302 indicates that it is harmful if swallowed. Please refer to the material safety data sheet (MSDS) for more detailed safety information .
properties
IUPAC Name |
butan-2-yl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4-5(2)8(3,6)7/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIMLRHVWURPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(imino)methyl-lambda6-sulfanone | |
CAS RN |
2059955-23-4 |
Source
|
Record name | 2-(S-methylsulfonimidoyl)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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